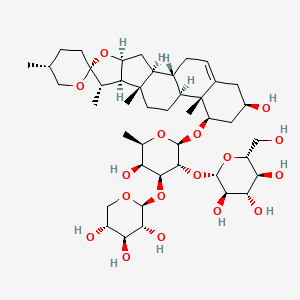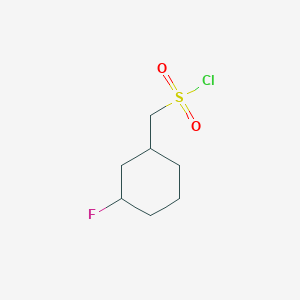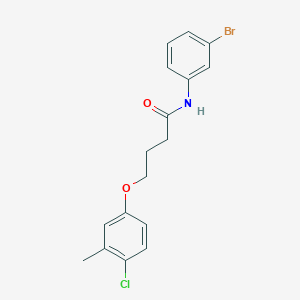![molecular formula C12H19NO3 B3012552 Tert-butyl N-[(1S,2R,4R)-6-oxo-2-bicyclo[2.2.1]heptanyl]carbamate CAS No. 2375250-45-4](/img/structure/B3012552.png)
Tert-butyl N-[(1S,2R,4R)-6-oxo-2-bicyclo[2.2.1]heptanyl]carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Tert-butyl N-[(1S,2R,4R)-6-oxo-2-bicyclo[2.2.1]heptanyl]carbamate is a compound that is part of a broader class of tert-butyl carbamates, which are of significant interest in organic chemistry due to their utility as intermediates in the synthesis of various biologically active compounds and their role in accessing novel chemical spaces. These compounds are often used as protected forms of amines or as intermediates in the synthesis of more complex molecules.
Synthesis Analysis
The synthesis of tert-butyl carbamates typically involves the reaction of aldehydes with tert-butyl N-hydroxycarbamate in the presence of a sulfonyl source and an acid, as described in the synthesis of tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates . Additionally, efficient and scalable synthetic routes have been developed for related compounds, such as tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate, which serve as useful intermediates for further selective derivatization . Enantioselective synthesis methods have also been reported, such as the synthesis of benzyl (1S,2R,4R)-4-(tert-butoxycarbonylamino)-2-(hydroxymethyl)cyclohexylcarbamate, which is an essential intermediate for potent CCR2 antagonists .
Molecular Structure Analysis
The molecular structure of tert-butyl carbamates can be analyzed using various spectroscopic and computational methods. For instance, vibrational frequency analysis, FT-IR, and DFT studies have been conducted on tert-butyl N-(thiophen-2yl)carbamate to determine the optimized geometric parameters and vibrational frequencies, which are in good agreement with experimental data . The crystal structure of a related compound, tert-butyl N-[(1R,3S,4R)-3-hydroxy-4-(hydroxymethyl)cyclopentyl]carbamate, has been determined to confirm the relative substitution of the cyclopentane ring, which is crucial for the synthesis of carbocyclic analogues of nucleotides .
Chemical Reactions Analysis
Tert-butyl carbamates can undergo various chemical transformations, making them versatile building blocks in organic synthesis. For example, tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates can react with organometallics to yield N-(Boc)hydroxylamines, demonstrating their utility as N-(Boc)-protected nitrones . The iodolactamization reaction is another key transformation that has been utilized in the enantioselective synthesis of related compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of tert-butyl carbamates are influenced by their molecular structure and the presence of functional groups. These properties are essential for understanding their reactivity and stability. For instance, the presence of tert-butyl groups can provide steric protection to the amine functionality, which is beneficial in various synthetic applications. The layered structures created from hydrogen bonds in tert-butyl (S)-2-hydroxy-[N-(substituted-benzylidene)hydrazinyl-carbonyl]-ethylcarbamates demonstrate the impact of intermolecular interactions on the solid-state properties of these compounds .
Scientific Research Applications
Enantioselective Synthesis
The compound plays a critical role as an intermediate in the enantioselective synthesis of carbocyclic analogues of 2′-deoxyribonucleotides, contributing to advancements in nucleotide analog development. This application is particularly significant in the field of medicinal chemistry, where enantioselective processes are crucial for creating specific and effective therapeutic agents (Ober, Marsch, Harms, & Carell, 2004).
Diels-Alder Reactions
Tert-butyl N-[(1S,2R,4R)-6-oxo-2-bicyclo[2.2.1]heptanyl]carbamate is utilized in Diels-Alder reactions, a type of organic chemical reaction that is fundamental to the synthesis of complex molecular structures. This application is pivotal in synthetic organic chemistry for the construction of six-membered rings and in drug synthesis (Padwa, Brodney, & Lynch, 2003).
Synthesis of CCR2 Antagonists
This compound is a key intermediate in the synthesis of potent CCR2 antagonists. CCR2 antagonists are researched for their potential therapeutic applications in treating conditions like inflammation and autoimmune disorders. The ability to synthesize such intermediates efficiently contributes significantly to the development of new drugs (Campbell et al., 2009).
Development of Chiral Amino Carbonyl Compounds
The compound is used in the synthesis of chiral amino carbonyl compounds, which are vital in the production of enantiomerically pure substances. This is essential in pharmaceutical research, where the chirality of a drug can significantly affect its efficacy and safety (Yang, Pan, & List, 2009).
Heterocyclic Chemistry
In heterocyclic chemistry, tert-butyl N-[(1S,2R,4R)-6-oxo-2-bicyclo[2.2.1]heptanyl]carbamate is utilized for synthesizing novel compounds, especially in exploring chemical spaces complementary to piperidine ring systems. This expands the scope of chemical entities available for drug discovery and development (Meyers et al., 2009).
Synthesis of Amino Acids and Derivatives
The compound is involved in the synthesis of constrained amino acids and their derivatives. These derivatives play a significant role in the development of peptide and protein-based therapeutics (Hart & Rapoport, 1999).
properties
IUPAC Name |
tert-butyl N-[(1S,2R,4R)-6-oxo-2-bicyclo[2.2.1]heptanyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO3/c1-12(2,3)16-11(15)13-9-5-7-4-8(9)10(14)6-7/h7-9H,4-6H2,1-3H3,(H,13,15)/t7-,8+,9-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTEMABXDMQEOQK-HRDYMLBCSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CC2CC1C(=O)C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H]1C[C@H]2C[C@@H]1C(=O)C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl N-[(1S,2R,4R)-6-oxo-2-bicyclo[2.2.1]heptanyl]carbamate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(1-(2,4-dimethylphenyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-phenethylacetamide](/img/structure/B3012469.png)
![(E)-N-[3-(2-Tert-butyl-4-methyl-1,3-oxazol-5-yl)propyl]-4-(dimethylamino)but-2-enamide](/img/structure/B3012470.png)
![2-Fluoro-1-methyl-1H-benzo[d]imidazole](/img/structure/B3012472.png)


![9-(4-hydroxy-3,5-dimethoxyphenyl)-6-(4-methoxyphenyl)-5,6,7,9-tetrahydrotetrazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B3012481.png)

![(E)-N-(3-ethyl-6-fluorobenzo[d]thiazol-2(3H)-ylidene)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B3012483.png)



![N-[2-(4-methylphenyl)-4-oxo-4H-chromen-6-yl]cyclohexanecarboxamide](/img/structure/B3012488.png)
![3-[4-(5-Methylpyrimidin-2-yl)piperazin-1-yl]-6-pyridin-3-ylpyridazine](/img/structure/B3012489.png)
